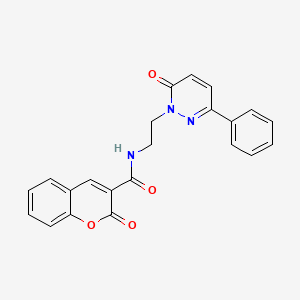

2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is an intricate chemical compound known for its significant applications in various fields of science, particularly in chemistry and pharmacology. This compound is characterized by its unique molecular structure, which combines elements of chromene and pyridazinone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpyridazin-6-one with an appropriate chromene derivative under controlled conditions.

Industrial Production Methods: In industrial settings, the preparation might involve optimized conditions such as high-pressure reactors, and catalysts to improve yield and purity. Specific details would vary based on the scale and required specifications.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, typically facilitated by reagents such as hydrogen peroxide or permanganate.

Reduction: : Reduction reactions could involve hydride donors like lithium aluminium hydride.

Substitution: : Nucleophilic substitution reactions can occur at various positions, depending on the presence of leaving groups.

Oxidation: Hydrogen peroxide, permanganate under acidic or basic conditions.

Reduction: Lithium aluminium hydride in anhydrous conditions.

Substitution: Halogenated solvents, bases like potassium carbonate.

Major Products Formed: The products depend on the specific reaction but often involve derivatives with modified functional groups such as hydroxyl, amino, or halide groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is studied for its reactivity and potential as a precursor in the synthesis of other complex molecules.

Biology: In biological studies, it has been used to understand enzyme interactions and potential biochemical pathways.

Medicine: Pharmacologically, 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: In industrial applications, the compound's stability and reactivity make it useful in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The compound interacts with specific molecular targets, altering biochemical pathways. Its effects often involve modulation of enzyme activity, binding to receptors, or interfering with signal transduction pathways, though the exact mechanisms can vary widely depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

2H-Chromene-3-carboxamide: : Shares the chromene core but lacks the pyridazinone moiety.

3-Phenylpyridazin-6-one: : Contains the pyridazinone structure but without the chromene component.

N-ethyl derivatives of pyridazinone: : Differ by having various alkyl substituents.

Uniqueness: The combination of both chromene and pyridazinone structures in 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide gives it unique properties, making it more versatile in scientific research compared to simpler analogs.

This compound stands out due to its multifaceted applications and the intricate interplay of its molecular components

Biologische Aktivität

The compound 2-oxo-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₄O₃

The structure features a chromene moiety linked to a pyridazinone derivative, which is known for its diverse biological activities.

The biological activity of this compound is attributed to several potential mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It has the potential to interact with various receptors, modulating signaling pathways crucial for cellular functions.

- DNA Intercalation : The structural components may allow it to intercalate within DNA, impacting replication and transcription processes.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of pyridazinones possess significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against a range of bacteria such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong potency .

Anticancer Properties

Research into similar chromene derivatives has revealed promising anticancer activity. These compounds often induce apoptosis in cancer cells by triggering specific signaling pathways or inhibiting key oncogenic proteins .

Antioxidant Activity

The antioxidant properties of chromene derivatives contribute to their protective effects against oxidative stress-related diseases. The ability to scavenge free radicals is a crucial aspect of their biological profile .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyridazine derivatives, showing that certain compounds exhibited MIC values as low as 0.073 mg/ml against resistant strains .

- Cytotoxic Effects : In vitro studies demonstrated that related compounds could significantly reduce cell viability in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Mechanistic Insights : Research utilizing molecular docking and simulation techniques provided insights into how these compounds interact with target proteins, enhancing our understanding of their mechanisms of action .

Data Tables

| Biological Activity | Compound | MIC (mg/ml) | LC50 (μg/ml) |

|---|---|---|---|

| Antimicrobial | 2-Oxo | 0.073 | 280 |

| Cytotoxic | 2-Oxo | N/A | 9.8 |

| Antioxidant | 2-Oxo | N/A | N/A |

Eigenschaften

IUPAC Name |

2-oxo-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c26-20-11-10-18(15-6-2-1-3-7-15)24-25(20)13-12-23-21(27)17-14-16-8-4-5-9-19(16)29-22(17)28/h1-11,14H,12-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRKWMAUXCRVCIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.